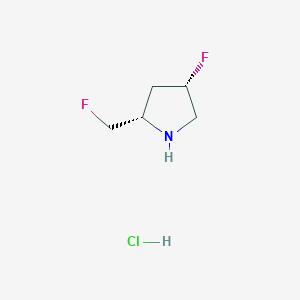

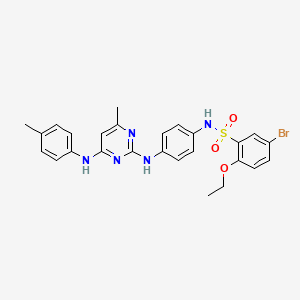

1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea is a chemical compound with potential applications in scientific research. This compound is also known as CCT018159 and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Anticancer Properties

The compound has been studied for its potential as a PI3K and mTOR dual inhibitor. Derivatives of the compound, specifically alkylurea moiety replaced derivatives, have shown to retain antiproliferative activity and inhibitory activity against PI3K and mTOR, which are important in cancer progression. These derivatives also demonstrated reduced acute oral toxicity, and one such compound effectively inhibited tumor growth in a mouse model, suggesting their potential as anticancer agents with low toxicity (Xiao-Xiao Xie et al., 2015).

Biological Activities and Synthesis

A study synthesized novel derivatives by reacting 2-amino-4-sustituted phentyl-5-(1H-1,2,4-triazol-1-yl) thiazoles with 2,4-dichloro-1-isocyanatobenzene. These compounds were observed to possess promising antitumor activities, indicating the compound's significance in synthesizing biologically active derivatives (S. Ling et al., 2008).

Antioxidant and Anticholinesterase Activities

Coumarylthiazole derivatives containing the compound's structure have shown inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are important in treating neurodegenerative diseases like Alzheimer's. Some of these derivatives were also found to possess significant antioxidant activity, suggesting their therapeutic potential (B. Z. Kurt et al., 2015).

Anthelmintic Activity

Derivatives of the compound were synthesized and evaluated for their anthelmintic activity against Perituma posthuma. Some derivatives showed good to moderate activity, indicating the potential for developing new anthelmintic agents (S. Sarkar et al., 2013).

Synthesis Methods

Efficient methods for synthesizing derivatives of the compound using microwave irradiation without phosgene have been developed. These derivatives were characterized by various spectroscopic methods, contributing to the compound's versatility in synthesis (Wenbin Chen et al., 2010).

properties

IUPAC Name |

1-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(2-methoxyethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O2S2/c1-17-5-4-13-10(16)15-11-14-7(6-18-11)8-2-3-9(12)19-8/h2-3,6H,4-5H2,1H3,(H2,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJKAWIKWMLCJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=NC(=CS1)C2=CC=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4Ar,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylic acid;hydrochloride](/img/structure/B2406412.png)

![(4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2406414.png)

![Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2406417.png)

![6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2406419.png)

![2-[(2E)-2-(hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B2406420.png)

![4-[(4-Benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolecarbohydrazide](/img/structure/B2406425.png)

![N-[1-[2-(6-chloro-2-pyridinyl)hydrazino]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-N'-phenylurea](/img/structure/B2406426.png)